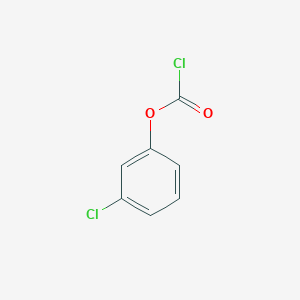

3-Chlorophenyl carbonochloridate

Descripción

3-Chlorophenyl carbonochloridate (CAS: Not explicitly provided; structurally analogous to other aryl carbonochloridates) is a chloroformate ester featuring a phenyl ring substituted with a chlorine atom at the meta (3-) position. Chloroformates, in general, are reactive intermediates widely used in organic synthesis to introduce carbamate or carbonate groups via nucleophilic substitution reactions . While direct data on this compound’s physical properties (e.g., melting point, solubility) are absent in the provided evidence, its structural analogs (e.g., ethyl, 2-methoxyethyl, and trifluoromethylphenyl carbonochloridates) are utilized in synthesizing pharmaceuticals, agrochemicals, and materials .

Propiedades

IUPAC Name |

(3-chlorophenyl) carbonochloridate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O2/c8-5-2-1-3-6(4-5)11-7(9)10/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLOMCWVILURSQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40518073 | |

| Record name | 3-Chlorophenyl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40518073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49782-76-5 | |

| Record name | 3-Chlorophenyl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40518073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Chlorophenyl carbonochloridate can be synthesized through the reaction of 3-chlorophenol with phosgene (carbonyl dichloride). The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction is as follows:

C6H4ClOH+COCl2→C6H4ClOCOCl+HCl

Industrial Production Methods: In industrial settings, the production of 3-chlorophenyl carbonochloridate involves large-scale phosgenation processes. The reaction is carried out in a controlled environment to ensure safety due to the toxic nature of phosgene. The use of continuous flow reactors is common to enhance efficiency and safety .

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: 3-Chlorophenyl carbonochloridate undergoes nucleophilic substitution reactions where the carbonochloridate group is replaced by various nucleophiles such as amines, alcohols, and thiols.

Hydrolysis: In the presence of water, it hydrolyzes to form 3-chlorophenol and carbon dioxide.

Common Reagents and Conditions:

Amines: Reacts with primary or secondary amines to form carbamates.

Alcohols: Reacts with alcohols to form carbonates.

Thiols: Reacts with thiols to form thiocarbonates.

Major Products Formed:

Carbamates: Formed from the reaction with amines.

Carbonates: Formed from the reaction with alcohols.

Thiocarbonates: Formed from the reaction with thiols

Aplicaciones Científicas De Investigación

Organic Synthesis

3-Chlorophenyl carbonochloridate is predominantly utilized as a reagent in organic synthesis. It facilitates the preparation of various derivatives including:

- Carbamates : Formed through reactions with primary or secondary amines.

- Carbonates : Resulting from reactions with alcohols.

- Thiocarbonates : Produced when reacting with thiols.

These derivatives are essential intermediates in the production of pharmaceuticals and agrochemicals.

Pharmaceutical Applications

In medicinal chemistry, 3-chlorophenyl carbonochloridate plays a crucial role in synthesizing compounds with potential therapeutic properties. For instance, carbamates derived from this compound are investigated for their enzyme inhibition capabilities, which can lead to the development of new drug candidates.

Notable Case Studies:

- Research has demonstrated that specific carbamate derivatives exhibit activity against certain enzymes, suggesting their potential use as pharmaceuticals targeting diseases such as cancer and neurodegenerative disorders.

Agrochemical Industry

The agrochemical sector employs 3-chlorophenyl carbonochloridate to produce various pesticides and herbicides. Its derivatives are integral in formulating effective agrochemicals that enhance crop protection and yield .

Mecanismo De Acción

The mechanism of action of 3-chlorophenyl carbonochloridate involves its reactivity towards nucleophiles. The carbonyl carbon in the carbonochloridate group is electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This leads to the formation of carbamates, carbonates, and thiocarbonates, respectively. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product .

Comparación Con Compuestos Similares

Key Observations:

Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., -Cl, -CF₃) increase the electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles. For instance, [4-(trifluoromethyl)phenyl] carbonochloridate’s strong electron-withdrawing -CF₃ group likely accelerates carbamate formation compared to ethyl carbonochloridate . The 3-chlorophenyl group’s moderate electron-withdrawing effect may balance reactivity and stability, making it suitable for controlled syntheses .

Steric Considerations :

- Bulky substituents (e.g., 3,3-dimethylbutyl) may hinder nucleophilic attack, reducing reaction rates. In contrast, planar aryl groups (e.g., 3-chlorophenyl) offer minimal steric hindrance, facilitating reactions with sterically demanding substrates .

Actividad Biológica

3-Chlorophenyl carbonochloridate, also known as 3-chlorophenyl chloroformate, is an organic compound used primarily in organic synthesis and has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

- Molecular Formula : C8H6Cl2O2

- Molecular Weight : 205.04 g/mol

- Structure : The compound features a chlorophenyl group attached to a carbonochloridate functional group, which is pivotal in its reactivity and biological interactions.

Biological Activity Overview

The biological activity of 3-chlorophenyl carbonochloridate has been investigated in various studies, revealing its potential roles in pharmacology and toxicology. Key areas of focus include:

- Antimicrobial Activity : Some studies suggest that derivatives of chlorophenyl carbonochloridates exhibit antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.

- Cytotoxicity : Research indicates that this compound may possess cytotoxic effects against certain cancer cell lines, making it a candidate for further investigation in cancer therapy.

- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes, which could be leveraged in drug design.

- Enzyme Inhibition : The carbonochloridate moiety can act as an electrophile, reacting with nucleophilic sites on enzymes or proteins, thereby inhibiting their function. This mechanism is crucial for its potential use in targeting specific pathways involved in disease processes.

- Cell Membrane Interaction : The hydrophobic nature of the chlorophenyl group allows for interaction with lipid membranes, which may disrupt cellular integrity and function.

Cytotoxicity Studies

In vitro studies have demonstrated varying degrees of cytotoxicity against different cancer cell lines. For instance:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 45 |

| PC-3 (Prostate Cancer) | 30 |

| WRL-68 (Liver) | 86 |

These findings suggest that 3-chlorophenyl carbonochloridate exhibits moderate cytotoxic activity, particularly against prostate and breast cancer cell lines .

Antimicrobial Activity

Research has indicated that derivatives of 3-chlorophenyl carbonochloridate show significant antimicrobial activity against various pathogens. For example:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 μg/mL |

| Escherichia coli | 15 μg/mL |

| Candida albicans | 20 μg/mL |

These results highlight the potential use of this compound in developing antimicrobial agents .

Case Studies

- Case Study on Cancer Cell Lines : A study investigating the effects of 3-chlorophenyl carbonochloridate on MCF-7 cells showed that treatment resulted in increased apoptosis markers and reduced cell viability. This suggests a mechanism involving programmed cell death, which is critical for cancer therapy .

- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties against clinical isolates of Staphylococcus aureus and found that formulations containing chlorophenyl carbonochloridates significantly inhibited bacterial growth compared to controls .

Q & A

Q. What are the recommended methods for synthesizing 3-chlorophenyl carbonochloridate in laboratory settings?

- Methodological Answer : Synthesis typically involves the reaction of 3-chlorophenol with phosgene (COCl₂) or a phosgene equivalent (e.g., triphosgene) under controlled conditions. Key steps include:

Reagent Preparation : Use anhydrous solvents (e.g., dichloromethane) to avoid hydrolysis.

Temperature Control : Maintain reaction temperatures between 0–5°C to minimize side reactions.

Gas Scrubbing : Employ a NaOH scrubber to neutralize excess phosgene.

Characterization via FT-IR (C=O stretch ~1800 cm⁻¹) and ¹³C NMR (carbonyl carbon ~150 ppm) confirms product purity .

Q. How should researchers safely handle and store 3-chlorophenyl carbonochloridate?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles, fume hood) due to its reactivity with moisture and potential release of HCl gas. Avoid contact with water or alcohols.

- Storage : Store in sealed, air-tight containers under inert gas (argon/nitrogen) at −20°C to prevent decomposition.

- Waste Disposal : Neutralize with aqueous sodium bicarbonate before disposal, adhering to institutional hazardous waste protocols .

Q. What analytical techniques are critical for characterizing 3-chlorophenyl carbonochloridate?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and carbonyl carbons.

- FT-IR : Confirm carbonyl (C=O) and C-Cl bonds.

- Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity.

- Elemental Analysis : Verify C, H, Cl, and O composition .

Advanced Research Questions

Q. How does the electronic nature of the 3-chlorophenyl group influence the reactivity of carbonochloridates in nucleophilic acyl substitutions?

- Methodological Answer : The electron-withdrawing Cl substituent activates the carbonyl carbon toward nucleophilic attack. Computational studies (DFT/B3LYP) can model charge distribution, showing increased electrophilicity at the carbonyl carbon (Mulliken charge ~+0.45 e). Experimental kinetic studies (e.g., reaction with amines) reveal rate constants 2–3× higher compared to non-halogenated analogs .

Q. What are the thermal decomposition pathways of 3-chlorophenyl carbonochloridate, and how can they be mitigated?

- Methodological Answer :

- Pathways : Above 80°C, decomposition yields HCl, CO, and 3-chlorophenol. Differential Scanning Calorimetry (DSC) shows an exothermic peak at ~120°C (ΔH = −150 kJ/mol).

- Mitigation : Stabilize the compound with radical inhibitors (e.g., BHT) and avoid prolonged heating. Thermogravimetric Analysis (TGA) monitors mass loss profiles .

Q. How can computational tools predict the environmental persistence of 3-chlorophenyl carbonochloridate?

- Methodological Answer :

- Software : Use EPI Suite™ to estimate biodegradation (BIOWIN < 2.0 indicates low biodegradability) and hydrolysis half-life (t₁/₂ > 100 days at pH 7).

- Molecular Dynamics : Simulate interactions with soil organic matter to assess adsorption potential (log Kₒₒ > 3.5 suggests high mobility) .

Q. How should researchers resolve contradictions in reported reaction yields for 3-chlorophenyl carbonochloridate-mediated esterifications?

- Methodological Answer :

- Variable Control : Standardize solvent polarity (e.g., dielectric constant ε), temperature, and catalyst loading (e.g., pyridine vs. DMAP).

- Mechanistic Probes : Use isotopic labeling (¹⁸O-phosgene) to trace acyl transfer efficiency.

- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outlier conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.